NNC 11-1607

Muscarinic Receptor Binding Affinity CNS Drug Discovery

NNC 11-1607 is a dimeric M1/M4 mAChR agonist with negligible M2 activity, ideal for dissecting cognitive and psychotic disorder pathways without cardiovascular confounding. Its unique structure enables biased signaling studies and SAR benchmarking. Procure with confidence for high-impact neurological research.

Molecular Formula C30H32N6O2S2
Molecular Weight 572.7 g/mol
Cat. No. B1679355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNNC 11-1607
Synonyms1,4-bis(3-((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene
1,4-bis(3--((3-azabicyclo(2.2.2)octanyl)-1,2,5-thiadiazol-4-yloxy)-1-propyn-1-yl)benzene 2-tartrate
NNC 11-1607
NNC-11-1607
NNC111607
Molecular FormulaC30H32N6O2S2
Molecular Weight572.7 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC(=CC=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7
InChIInChI=1S/C30H32N6O2S2/c1-4-21(6-2-16-37-29-27(31-39-33-29)25-19-35-12-8-23(25)9-13-35)18-22(5-1)7-3-17-38-30-28(32-40-34-30)26-20-36-14-10-24(26)11-15-36/h1,4-5,18,23-26H,8-17,19-20H2
InChIKeyTYLFZULSDOOCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NNC 11-1607: M1/M4 Muscarinic Agonist for CNS Research Procurement


NNC 11-1607 is a dimeric muscarinic acetylcholine receptor (mAChR) agonist with functional selectivity for M1 and M4 subtypes [1]. It is a synthetic analog derived from the monomeric agonist NNC 11-1314, designed to enhance potency and subtype selectivity [1]. Its unique dimeric structure and pharmacological profile make it a specialized tool for probing mAChR signaling in neurological and psychiatric disease models.

Why mAChR Agonists Cannot Be Interchanged: NNC 11-1607's Distinct Profile


Muscarinic receptor agonists exhibit marked differences in subtype selectivity, functional efficacy, and downstream signaling bias. Generic substitution between compounds like NNC 11-1314, NNC 11-1585, or xanomeline is not scientifically valid due to significant variations in binding affinity (Ki), functional selectivity (M1/M4 vs. M1/M2), and in vitro efficacy profiles. NNC 11-1607's dimeric design confers a unique balance of high M1/M4 potency with negligible M2 activity, a profile not replicated by monomeric or alternative dimeric agonists [1].

Quantitative Differentiation of NNC 11-1607 Versus mAChR Agonist Comparators


NNC 11-1607 Exhibits ~17-Fold Higher M1 Affinity Than Monomeric Parent Compound

NNC 11-1607 demonstrates a pKi of 8.62 ± 0.09 at human M1 receptors, corresponding to a Ki of 2.40 nM, which is approximately 17.4-fold higher affinity than the monomeric parent compound NNC 11-1314 (pKi 7.38 ± 0.07, Ki 41.7 nM) [1]. This enhanced affinity is consistent across all five mAChR subtypes.

Muscarinic Receptor Binding Affinity CNS Drug Discovery

NNC 11-1607 Confers Unique M1/M4 Functional Selectivity Lacking M2 Activity, Unlike NNC 11-1585

In functional assays measuring cAMP inhibition in CHO cells expressing human M2 and M4 receptors, NNC 11-1607 displayed no discernible effect at M2 receptors, whereas NNC 11-1585 inhibited cAMP accumulation at M4 but not M2 [1]. Both compounds showed similar binding affinities for M1 and M2, yet NNC 11-1585 exhibits significant M1/M2 selectivity in binding, while NNC 11-1607 shows functional M1/M4 selectivity [1].

Functional Selectivity Muscarinic Receptor Signal Transduction

NNC 11-1607 M1 Affinity Exceeds Xanomeline by Over 30-Fold

NNC 11-1607 binds to human M1 receptors with a Ki of 2.40 nM, which is >30-fold higher affinity than the clinically investigated M1/M4 agonist xanomeline (Ki = 79-296 nM) [1] [2]. This pronounced difference suggests that NNC 11-1607 may serve as a more potent probe for M1-mediated signaling studies.

M1 Receptor Binding Affinity CNS Pharmacology

NNC 11-1607 M4 Affinity Significantly Outperforms Xanomeline

At human M4 receptors, NNC 11-1607 exhibits a Ki of 8.13 nM (pKi 8.09), which is approximately 6- to 37-fold higher affinity than xanomeline (reported EC50 values of 42-52 nM, or Ki values in the 100-300 nM range) [1] [2]. This enhanced M4 affinity may contribute to its functional selectivity profile.

M4 Receptor Binding Affinity CNS Disorders

NNC 11-1607 Displays High Affinity Across All Five Human mAChR Subtypes with a Unique Pattern

NNC 11-1607 binds to all five human mAChR subtypes with sub-10 nM Ki values: M1 (2.40 nM), M2 (5.75 nM), M3 (8.13 nM), M4 (8.13 nM), M5 (6.03 nM) [1]. This broad, high-affinity profile contrasts with the monomer NNC 11-1314 (Ki 14.8-77.6 nM) and the other dimer NNC 11-1585 (Ki 0.079-5.25 nM), the latter showing extreme M1/M2 selectivity.

Muscarinic Receptor Subtype Selectivity Receptor Pharmacology

NNC 11-1607 Acts as a Partial Agonist at M1, M3, and M5 Receptors, Offering Potential Signaling Bias

In phosphatidylinositol hydrolysis assays, NNC 11-1607 behaved as a partial agonist relative to the full agonist oxotremorine-M at human M1, M3, and M5 receptors expressed in CHO cells [1]. The degree of partial agonism may confer functional selectivity and reduced receptor desensitization compared to full agonists.

Partial Agonism Signal Transduction Muscarinic Receptor

Optimal Use Cases for NNC 11-1607 in mAChR-Focused Research


Dissecting mAChR Signaling in Neurological Disease Models

NNC 11-1607's functional M1/M4 selectivity and high M1/M4 affinity make it an ideal tool for dissecting the roles of these receptors in cognitive and psychotic disorders [1]. Its lack of M2 activity reduces cardiovascular confounding in vivo.

Probing Functional Selectivity and Biased Agonism

The compound's partial agonism at M1, M3, and M5, combined with its unique cAMP response profile at M2/M4, enables studies of biased signaling and receptor reserve [1].

Comparative Pharmacology of Dimeric mAChR Agonists

As a dimeric analog, NNC 11-1607 serves as a benchmark for evaluating structure-activity relationships in multivalent ligand design [1]. Its profile contrasts with both monomeric and alternative dimeric compounds, informing rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NNC 11-1607

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.